6-chloro-4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine
Overview
Description
6-chloro-4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine typically involves the reaction of 6-chloro-4-methylbenzo[d]thiazol-2-amine with 2-chloroethylmorpholine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the final product. Additionally, the use of automated purification systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives
Substitution: Substituted benzo[d]thiazole derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 6-chloro-4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-4-methylbenzo[d]thiazol-2-amine
- 2-chloroethylmorpholine
- Benzo[d]thiazole derivatives
Uniqueness
6-chloro-4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine is unique due to its specific substitution pattern and the presence of the morpholinoethyl group. This structural feature imparts distinct biological activities and makes it a valuable compound for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
6-chloro-4-methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3OS/c1-10-8-11(15)9-12-13(10)17-14(20-12)16-2-3-18-4-6-19-7-5-18/h8-9H,2-7H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJAXWDELBTKFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NCCN3CCOCC3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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